Methyl 4-(4-ethylphenoxy)benzoate
Description
Methyl 4-(4-ethylphenoxy)benzoate is a benzoate ester featuring a 4-ethylphenoxy substituent at the para position of the benzene ring. This compound belongs to a broader class of aromatic esters with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines lipophilic (4-ethylphenoxy) and polar (ester) moieties, making it a versatile scaffold for chemical modifications.
Properties
IUPAC Name |
methyl 4-(4-ethylphenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18-2/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWYOZFZHMKTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-ethylphenoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-ethylphenoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where 4-bromo-4-ethylphenol is reacted with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs the esterification method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous reactors to maintain optimal reaction conditions and ensure high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethylphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 4-(4-Ethylphenoxy)benzoic acid.
Reduction: 4-(4-Ethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 4-(4-ethylphenoxy)benzoate has several notable applications:
Chemistry
- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules.
- Reagent in Organic Reactions : The compound is used as a reagent in various organic reactions due to its reactive functional groups.
Biology
- Biological Activity Studies : Research has indicated potential antimicrobial and anti-inflammatory properties, making it a candidate for further biological investigations.
Medicine
- Drug Development : Its unique structure allows it to be explored as a precursor for novel therapeutic agents, particularly in designing drugs with specific biological targets.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals that require specific physical or chemical properties.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial effects of various alkylbenzoates, including this compound. Results indicated significant activity against certain bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
- Drug Design : In medicinal chemistry research, derivatives of this compound were synthesized and tested for their efficacy against cancer cell lines. The findings suggested that modifications to the compound could enhance its therapeutic potential.
- Industrial Applications : A case study highlighted the use of this compound in creating liquid crystalline compounds for electronic applications, showcasing its versatility beyond traditional chemical uses.
Mechanism of Action
The mechanism of action of methyl 4-(4-ethylphenoxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Methyl 4-(4-ethylphenoxy)benzoate shares structural similarities with several benzoate derivatives, differing primarily in substituents and functional groups:
Physicochemical Properties
- Lipophilicity (logP): The 4-ethylphenoxy group increases logP compared to polar derivatives. For example: this compound (estimated logP ~3.5) vs. Methyl 4-(2-hydroxyethyl)benzoate (logP ~1.8) . Ethyl analogs (e.g., S8) exhibit higher logP (~4.0) due to the ethyl ester .
- Solubility: Hydrophilic substituents (e.g., hydroxyl, amino) improve aqueous solubility. For instance: Methyl 4-(2-hydroxyethyl)benzoate: >10 mg/mL in water . this compound: <1 mg/mL in water (predicted) .
pKa and Stability: The ester group (pKa ~4.5) is susceptible to hydrolysis under alkaline conditions, while electron-donating groups (e.g., ethyl) stabilize the aromatic ring against oxidation .
Biological Activity
Methyl 4-(4-ethylphenoxy)benzoate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a methyl ester functional group attached to a benzoate structure, along with an ethylphenoxy substituent. Its chemical formula is CHO, and it has been identified as a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound demonstrated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics in the face of rising antimicrobial resistance .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 0.5 mg/mL |
| S. aureus | 18 | 0.3 mg/mL |
| P. aeruginosa | 12 | 0.7 mg/mL |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways related to inflammation.
Anticancer Activity
Recent research highlights the anticancer potential of this compound derivatives, particularly those incorporating triazoloquinoxaline structures. These derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cells. The compounds were found to intercalate DNA and inhibit cell proliferation, suggesting mechanisms similar to those of established chemotherapeutic agents .
Case Studies
- Antimicrobial Resistance : A comprehensive study focused on the emergence of resistance among bacterial strains treated with this compound revealed that while effective initially, prolonged exposure led to reduced susceptibility in some strains. This underscores the necessity for further investigations into resistance mechanisms .
- Cytotoxicity Profile : An evaluation of the cytotoxic effects of this compound on human kidney (HEK293) and colon (Caco2) cells indicated that concentrations above 10 mM resulted in significant cell death, necessitating careful consideration for therapeutic applications .
The biological activity of this compound is believed to be mediated through several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Binding : It potentially interacts with specific receptors, modulating their activity and influencing cellular responses.
- DNA Intercalation : For anticancer derivatives, intercalation into DNA could disrupt replication processes, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
